methyl 2-formyl-6H-thieno[2,3-b]pyrrole-5-carboxylate
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Overview
Description
“Methyl 2-formyl-6H-thieno[2,3-b]pyrrole-5-carboxylate” is a chemical compound with the molecular weight of 209.23 . It is a powder in physical form .
Molecular Structure Analysis
The IUPAC name for this compound is “this compound” and its InChI code is "1S/C9H7NO3S/c1-13-9(12)7-3-5-2-6(4-11)14-8(5)10-7/h2-4,10H,1H3" .Physical and Chemical Properties Analysis
“this compound” is a powder in physical form . The molecular weight of this compound is 209.23 .Scientific Research Applications
Chemical Synthesis and Modifications
Methyl 2-formyl-6H-thieno[2,3-b]pyrrole-5-carboxylate and related compounds have been extensively studied for their chemical synthesis processes and potential applications in creating complex organic structures. For example, the regioselective acylation of methyl 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate demonstrates the influence of catalysts, acid chlorides, and solvents on acylation, providing insights into the regioselective introduction of the acyl group into specific positions of thienopyrrole, which is crucial for synthesizing photochromic compounds and other complex molecules (Yarovenko et al., 2003). Additionally, the synthesis of photochromic 1,2-dihetarylethene using regioselective acylation of thienopyrroles highlights the practical applications of these chemical processes in developing new materials with unique light-responsive properties (Krayushkin et al., 2002).
Structural Analysis and Reactivity
Structural analysis and reactivity studies of this compound derivatives offer valuable insights into the electronic properties and stability of these compounds. For instance, the examination of 3-substitution effects on the structures of pyrrole-2-carbaldehydes, including methyl 2-formylpyrrole-3-carboxylate, provides evidence of minimal distortion in pyrrole rings due to electronic properties of substituents, which is significant for understanding the chemical behavior and synthesis strategies of related heterocyclic compounds (Despinoy et al., 1998).
Heterocyclic Compound Synthesis
The development of novel heterocyclic compounds using this compound as a precursor or intermediate is a significant area of research. Studies focusing on the synthesis of fluorescent benzo, thieno, and furo [c]-fused compounds, including unprecedented heterocyclic skeletons, underline the utility of these molecules in creating new materials with potential applications in fluorescent markers, electronic devices, and other advanced technologies (Galenko et al., 2016).
Safety and Hazards
The safety information for “methyl 2-formyl-6H-thieno[2,3-b]pyrrole-5-carboxylate” includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Properties
IUPAC Name |
methyl 2-formyl-6H-thieno[2,3-b]pyrrole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3S/c1-13-9(12)7-3-5-2-6(4-11)14-8(5)10-7/h2-4,10H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNUUTIHSHDPDBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)SC(=C2)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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